molecular formula C78H121N5O20S B1240453 Tylavit-sulfa CAS No. 65702-93-4

Tylavit-sulfa

货号: B1240453
CAS 编号: 65702-93-4
分子量: 1480.9 g/mol
InChI 键: SCPVQSIAASOPKQ-LMZMFHPHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tylavit-sulfa, also known as this compound, is a useful research compound. Its molecular formula is C78H121N5O20S and its molecular weight is 1480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established methodologies for quantifying Tylavit-sulfa in biological matrices, and how should they be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection, ensuring validation per ICH guidelines (linearity, accuracy, precision, recovery, and stability). Cross-validate results with in vitro models (e.g., hepatocyte assays) to confirm metabolic stability .
  • Data Presentation : Tabulate validation parameters (e.g., R² ≥0.99 for linearity, %RSD <5% for precision) and compare with literature benchmarks .

Q. How can researchers design in vitro experiments to assess this compound’s antimicrobial synergy with other sulfonamides?

  • Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use standardized bacterial strains (e.g., ATCC controls) and include positive/negative controls. Define synergy as FICI ≤0.5 and antagonism as FICI >4 .
  • Contradiction Handling : Address discrepancies in FICI thresholds by referencing strain-specific breakpoints or meta-analyses of prior studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀/LC₅₀ values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s half-life in murine vs. primate models be resolved?

  • Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme differences (e.g., CYP3A4 expression). Validate with crossover studies using radiolabeled compounds .
  • Data Synthesis : Perform meta-regression to identify covariates (e.g., age, diet) influencing interspecies variability .

Q. What strategies optimize this compound’s crystallinity for enhanced bioavailability without altering its sulfonamide pharmacophore?

  • Methodological Answer : Screen co-crystallization agents (e.g., succinic acid) via solvent-drop grinding. Characterize polymorphs using XRD and DSC. Prioritize forms with >85% dissolution at pH 6.8 (simulating intestinal conditions) .
  • Contradiction Analysis : Resolve solubility-stability trade-offs by comparing accelerated stability data (40°C/75% RH) across crystal forms .

Q. How should researchers address discrepancies in reported mechanisms of this compound’s off-target effects on renal transporters?

  • Methodological Answer : Use transfected HEK293 cells to isolate transporter-specific inhibition (e.g., OAT1 vs. OCT2). Pair with in situ renal perfusion studies to contextualize in vitro findings .
  • Critical Evaluation : Apply Bradford-Hill criteria to assess causality, emphasizing dose-response consistency and biological plausibility .

Q. What interdisciplinary approaches are effective for studying this compound’s environmental persistence in agricultural settings?

  • Methodological Answer : Combine LC-MS/MS quantification in soil/water with metagenomics to assess biodegradation pathways. Use GIS mapping to correlate residue levels with crop uptake patterns .
  • Data Integration : Employ mixed-effects models to distinguish climatic (e.g., rainfall) vs. edaphic (e.g., pH) factors driving persistence .

Q. Guidance for Scholarly Rigor

  • Literature Review : Systematically search PubMed, Scopus, and Web of Science using MeSH terms (e.g., "this compound/pharmacokinetics"), filtering for peer-reviewed studies (2015–2025). Annotate conflicting findings in spreadsheets .
  • Experimental Replication : Follow COPE guidelines for reporting negative results or failed replications, ensuring raw data and code are archived in repositories like Zenodo .
  • Ethical Compliance : For animal studies, document IACUC approvals and ARRIVE 2.0 checklist adherence .

属性

CAS 编号

65702-93-4

分子式

C78H121N5O20S

分子量

1480.9 g/mol

IUPAC 名称

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C46H77NO17.C20H30O.C12H14N4O2S/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3-7H,13H2,1-2H3,(H,14,15,16)/b15-14+,23-18+;9-6+,12-11+,16-8-,17-13-;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;;/m1../s1

InChI 键

SCPVQSIAASOPKQ-LMZMFHPHSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C

手性 SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C

规范 SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C

同义词

Tylavit-sulfa

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。